![molecular formula C10H13NO3 B1447472 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide CAS No. 1052106-90-7](/img/structure/B1447472.png)
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide
Overview
Description
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide, commonly known as HMDMBA, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a structural analog of the naturally occurring compound 5-hydroxytryptamine (5-HT), which is known to be involved in the regulation of various physiological processes. HMDMBA has been investigated for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to act as an inhibitor of certain enzymes and receptors.
Scientific Research Applications
HMDMBA has been studied in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, HMDMBA has been studied for its ability to modulate the activity of various enzymes, receptors, and transporters. In pharmacology, HMDMBA has been studied for its potential to act as an inhibitor of certain enzymes and receptors. In neuroscience, HMDMBA has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Mechanism Of Action
The mechanism of action of HMDMBA is not fully understood. However, it is believed that HMDMBA acts as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A and as an antagonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide2A. It is also believed that HMDMBA may act as an inhibitor of the enzyme monoamine oxidase A (MAO-A).
Biochemical And Physiological Effects
The biochemical and physiological effects of HMDMBA are not fully understood. However, it is believed that HMDMBA may act as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A, which may lead to increased levels of serotonin in the brain. It is also believed that HMDMBA may act as an antagonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide2A, which may lead to decreased levels of serotonin in the brain. Additionally, HMDMBA may act as an inhibitor of the enzyme MAO-A, which may lead to increased levels of dopamine in the brain.
Advantages And Limitations For Lab Experiments
The use of HMDMBA in laboratory experiments has several advantages. For example, HMDMBA is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, HMDMBA is non-toxic and has low bioavailability, which makes it suitable for use in laboratory experiments.
However, there are also several limitations to the use of HMDMBA in laboratory experiments. For example, HMDMBA is not water-soluble, which can limit its use in certain experiments. Additionally, HMDMBA is not very soluble in organic solvents, which can also limit its use in certain experiments.
Future Directions
The potential future directions for HMDMBA research include further investigation of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential of HMDMBA as an inhibitor of certain enzymes and receptors. Additionally, further research could be conducted to investigate the potential of HMDMBA as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A, as well as its potential to modulate the activity of various neurotransmitters. Finally, further research could be conducted to investigate the potential of HMDMBA as a tool for studying the molecular mechanisms of various diseases.
properties
IUPAC Name |
5-hydroxy-2-methoxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)8-6-7(12)4-5-9(8)14-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUGVIYDXCZXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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